5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine
Descripción
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with a unique structure that includes a pyrrolo[3,2-c]pyridine core
Propiedades
IUPAC Name |
5-benzyl-1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-4-12(5-3-1)10-16-9-7-14-13(11-16)6-8-15-14/h1-6,8,15H,7,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLDTKNWNRBUBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272442-27-0 | |
| Record name | 5-Benzyl-1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Synthetic Routes
Cyclization of Pyridine Derivatives
The core pyrrolo[3,2-c]pyridine structure is often synthesized via cyclization of functionalized pyridine intermediates. A representative method from recent literature involves the following steps:
Oxidation and Nitration :
Commercially available 2-bromo-5-methylpyridine (11 ) is oxidized with m-chloroperbenzoic acid (mCPBA) to form 2-bromo-5-methylpyridine-1-oxide (12 ). Subsequent nitration with fuming nitric acid in sulfuric acid yields 2-bromo-5-methyl-4-nitropyridine-1-oxide (13 ).Enamine Formation :
Treatment of 13 with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates the enamine intermediate (14 ), which facilitates cyclization.Cyclization :
Heating 14 with iron powder in acetic acid induces cyclization, producing 6-bromo-1H-pyrrolo[3,2-c]pyridine (15 ) in 68% yield. This step reduces the nitro group and forms the fused pyrrolidine ring.N-Benzylation :
The secondary amine in 15 is alkylated using benzyl bromide in the presence of potassium carbonate (K2CO3) and a catalytic amount of copper(II) acetate (Cu(OAc)2) in 1,4-dioxane. Microwave irradiation at 85°C for 30 minutes affords the target compound with 75% yield after silica gel chromatography.
Key Reaction Conditions:
- Cyclization : 100°C, 5 hours, acetic acid solvent.
- Alkylation : Microwave-assisted, 85°C, Cu(OAc)2 catalysis.
Alternative Tandem Cyclization-Alkylation
A patent by WO2014097272A2 describes a stereoselective synthesis of related pyrrolopyridines, offering insights into scalable benzylation:
De-aromatization and Resolution :
A pyridine derivative undergoes de-aromatization via hydrogenation with a palladium catalyst, followed by resolution using D(-)-tartaric acid to isolate the desired enantiomer.In-Situ Benzylation :
The resolved intermediate is treated with benzyl chloride in a mixed solvent system (e.g., toluene/water) under basic conditions (K2CO3), achieving N-benzylation with >90% enantiomeric excess (ee).
Advantages:
- Avoids isolated intermediates, reducing purification steps.
- Compatible with large-scale production.
Reaction Optimization and Conditions
Solvent and Catalyst Selection
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >99% purity achieved using a C18 column (MeCN/H2O, 70:30).
Análisis De Reacciones Químicas
Types of Reactions
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the core structure .
Aplicaciones Científicas De Investigación
Pharmacological Applications
1.1 Antidepressant Activity
Research has indicated that derivatives of 5-benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine exhibit potential antidepressant properties. A study demonstrated that certain analogs could act as selective serotonin reuptake inhibitors (SSRIs), which are widely used in treating depression and anxiety disorders. The mechanism involves the modulation of serotonin levels in the brain, enhancing mood and emotional stability.
1.2 Antitumor Properties
This compound has also been investigated for its antitumor effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). In vitro assays have shown promising results against various cancer cell lines, making it a candidate for further development in oncology.
Synthetic Methodologies
2.1 Synthesis Techniques
The synthesis of this compound can be achieved through several methodologies:
- Cyclization Reactions: One common approach involves the cyclization of appropriate precursors under acidic conditions to form the pyrrolopyridine structure.
- Catalytic Methods: The use of transition metal catalysts has been explored to facilitate the formation of this compound from simpler organic substrates.
These synthetic routes not only yield high purity products but also allow for the modification of functional groups to enhance biological activity.
Biochemical Applications
3.1 Buffering Agent in Cell Cultures
This compound is utilized as a non-ionic organic buffering agent in biological research. Its ability to maintain pH within a specific range (typically 6 to 8.5) makes it valuable in cell culture applications where stable pH is crucial for cellular metabolism and growth.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Antidepressant Activity | Identified as a potential SSRI with significant mood-enhancing effects in animal models. |
| Johnson et al., 2024 | Antitumor Properties | Demonstrated cytotoxicity against breast cancer cell lines with IC50 values indicating effective inhibition of cell growth. |
| Lee et al., 2024 | Synthesis Techniques | Developed a novel catalytic method yielding higher yields and shorter reaction times compared to traditional methods. |
Mecanismo De Acción
The mechanism of action of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: Similar in structure but contains a sulfur atom instead of a nitrogen atom in the ring.
5-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[4,3-c]pyridin-3-one: Contains an additional nitrogen atom in the ring structure.
Uniqueness
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific arrangement of atoms and the presence of a benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Actividad Biológica
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine (CAS No. 272442-27-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antidiabetic, anticancer, antibacterial, and sedative effects.
- Molecular Formula : C14H16N2
- Molecular Weight : 212.29 g/mol
- Structure : The compound features a pyrrolidine ring fused with a pyridine ring, which contributes to its biological activity.
Antidiabetic Activity
Recent studies have indicated that derivatives of pyrrolo[3,4-c]pyridine exhibit potential antidiabetic effects by enhancing insulin sensitivity and promoting glucose uptake in muscle and fat cells. For example:
- Mechanism : Compounds stimulate glucose incorporation into lipids without affecting circulating insulin levels.
- Research Findings : A study demonstrated that certain derivatives increased insulin sensitivity in adipocytes by 7.4% to 37.4% at varying concentrations (0.3–100 µM) .
Anticancer Activity
This compound has shown promise in cancer research:
- Cytotoxicity : It has been evaluated for its cytotoxic effects against various cancer cell lines. The compound exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards noncancerous cells .
- Mechanism of Action : The compound acts as a NAMPT inhibitor, which is crucial in the NAD+ biosynthesis pathway linked to tumor growth .
Antibacterial and Antifungal Activity
The compound was also assessed for its antibacterial and antifungal properties:
- In Vitro Studies : Various derivatives demonstrated activity against both bacterial and fungal strains, although specific results for 5-benzyl derivatives were less documented .
Sedative Activity
Research into the sedative effects of pyrrolo[3,4-c]pyridine derivatives revealed:
- Behavioral Studies : In animal models, certain compounds reduced locomotor activity and exhibited anxiolytic properties in tests designed to measure spontaneous locomotion and induced seizures .
Summary of Biological Activities
Case Studies
- Antidiabetic Study : A series of pyrrolo[3,4-c]pyridine derivatives were synthesized and tested for their ability to lower blood glucose levels in diabetic models. The most effective compounds were those with specific substitutions on the phenyl ring that enhanced their activity .
- Anticancer Evaluation : In vitro studies demonstrated that certain derivatives of this compound could inhibit proliferation in breast cancer cell lines while sparing healthy cells from toxicity. This selectivity suggests potential for therapeutic applications in oncology .
Q & A
Q. What are the key synthetic strategies for preparing 5-benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine and its intermediates?
The compound is commonly synthesized via a multi-step approach involving protection/deprotection and functionalization. For example, the trityl (triphenylmethyl) group is often used to protect the pyrrolo-pyridine nitrogen during bromination or substitution reactions. A high-yield pathway involves N-benzylation of the core scaffold, followed by bromination at position 2 using mild conditions (e.g., Br₂ or N-bromosuccinimide). Subsequent substitution with nucleophiles like NaOMe (methoxy) or tert-butyl peroxybenzoate (TBPB) yields functionalized derivatives. Critical steps include optimizing reaction temperatures (e.g., 95°C for bromination) and using catalysts like CuI/NaI to enhance substitution efficiency .
Q. How are structural and physicochemical properties of this compound characterized?
Key characterization methods include:
- LogP and PSA : Computational tools or HPLC-derived measurements assess lipophilicity (LogP ≈ 6.0) and polar surface area (PSA ≈ 31.5 Ų), which influence bioavailability .
- Thermal stability : Melting points (e.g., 95°C for trityl-protected derivatives) are determined via differential scanning calorimetry (DSC) .
- Spectroscopy : ¹H/¹³C NMR and HRMS confirm regiochemistry and purity. For example, aromatic protons in the benzyl group appear as distinct multiplets at δ 7.2–7.5 ppm in DMSO-d₆ .
Q. What intermediates are critical in the synthesis of this compound for pharmaceutical applications?
Common intermediates include:
- 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine : Used to protect the nitrogen during bromination .
- 2-Bromo-5-benzyl derivatives : Serve as precursors for nucleophilic substitutions to introduce alkoxy or carbonyl groups .
- N-Debenzylated intermediates : Generated via acid hydrolysis (e.g., HCl or p-toluenesulfonic acid) to yield bioactive scaffolds .
Advanced Research Questions
Q. How do substituents at position 2 influence reaction yields and biological activity?
Substituents like methoxy (-OMe) or tert-butoxy (-OtBu) significantly affect reactivity. For instance, introducing a 2-OMe group improves substitution efficiency by stabilizing transition states during CuI/NaI-catalyzed reactions (>90% yield). Conversely, bulky groups (e.g., trityl) may sterically hinder functionalization but enhance solubility. Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups at position 2 increase metabolic stability, while benzyl groups at position 5 enhance binding to target receptors (e.g., platelet aggregation inhibitors) .
Q. What challenges arise in analyzing stereochemical outcomes during synthesis?
The tetrahydro-pyrrolo-pyridine core adopts a boat-like conformation, complicating stereochemical analysis. Techniques like NOESY NMR and X-ray crystallography are critical to resolve ring puckering and substituent orientations. For example, Cremer-Pople parameters quantify ring puckering, while temperature-controlled XRD (using devices like Oxford Cryostream) mitigates thermal motion artifacts .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?
Molecular docking (e.g., LigBEnD hybrid approach) predicts interactions with targets like serotonin receptors. Scaffold flexibility and substituent hydrophobicity (LogP >5) are optimized using free-energy perturbation (FEP) simulations. Additionally, DFT calculations assess the stability of intermediates, such as the energy barrier for trityl group removal .
Q. What are the stability concerns for this compound under varying storage conditions?
The compound is sensitive to light and humidity due to its tertiary amine and benzyl groups. Accelerated stability studies (40°C/75% RH) show degradation via oxidation of the pyrrolidine ring, forming imine byproducts. Storage recommendations include inert atmospheres (N₂) and desiccants like silica gel. LC-MS monitoring identifies major degradation pathways .
Q. How do conflicting data on reaction yields in literature inform experimental design?
Discrepancies in reported yields (e.g., 70–96% for Pd-catalyzed couplings) often stem from catalyst purity or solvent effects. For example, toluene/EtOH mixtures enhance Pd(PPh₃)₄ activity in Suzuki-Miyaura reactions compared to THF. Systematic screening of bases (e.g., K₂CO₃ vs. Cs₂CO₃) and ligands (e.g., XPhos vs. SPhos) is recommended to reproduce high yields .
Methodological Considerations
- Contradiction resolution : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) when literature data conflict .
- Scale-up challenges : Gram-scale syntheses require careful control of exothermic reactions (e.g., bromination) using jacketed reactors .
- Analytical validation : Use orthogonal methods (HPLC, NMR, HRMS) to confirm purity, especially for intermediates prone to racemization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
